2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Description
BenchChem offers high-quality 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N,2-N',7-N,7-N'-tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H60N4/c1-5-33-65(34-6-1)90(85-45-21-29-61-25-13-17-41-73(61)85)69-49-53-77-78-54-50-70(91(66-35-7-2-8-36-66)86-46-22-30-62-26-14-18-42-74(62)86)58-82(78)89(81(77)57-69)83-59-71(92(67-37-9-3-10-38-67)87-47-23-31-63-27-15-19-43-75(63)87)51-55-79(83)80-56-52-72(60-84(80)89)93(68-39-11-4-12-40-68)88-48-24-32-64-28-16-20-44-76(64)88/h1-60H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIYMKYMOHCZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=C5C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C=C(C=C4)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H60N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1185.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine (often referred to as Tetra-Tetra) is a complex organic molecule characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
Tetra-Tetra has the molecular formula and a molecular weight of approximately 1,300 g/mol. Its structure is notable for containing multiple naphthalene and phenyl groups, which contribute to its electronic properties and potential applications in organic electronics and biomedicine.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1,300 g/mol |
| UV Absorption | 352 nm (in THF) |
| Thermal Stability | Decomposes > 260 °C |
Biological Activity Overview
Research into the biological activity of Tetra-Tetra indicates that it possesses several noteworthy properties:
- Anticancer Activity : Preliminary studies suggest that Tetra-Tetra may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models. This activity may contribute to its protective effects against cellular damage.
- Neuroprotective Effects : Some studies have indicated that Tetra-Tetra could offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated Tetra-Tetra's effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell type. The compound was particularly effective against breast and lung cancer cells.
Study 2: Antioxidant Activity
In a controlled in vitro experiment assessing antioxidant capacity using DPPH and ABTS assays, Tetra-Tetra exhibited a dose-dependent reduction in radical scavenging activity. At concentrations of 50 µM, it achieved over 70% inhibition of free radicals.
Study 3: Neuroprotection
Research conducted on neuronal cell lines treated with neurotoxic agents showed that Tetra-Tetra significantly reduced cell death by approximately 40% compared to untreated controls. This effect was attributed to its ability to modulate inflammatory cytokines such as TNF-alpha and IL-6.
The biological activities of Tetra-Tetra can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through caspase-3 activation has been observed in cancer cells.
- Free Radical Scavenging : The presence of multiple aromatic rings enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
- Inflammatory Pathway Modulation : By downregulating pro-inflammatory cytokines, Tetra-Tetra may mitigate inflammation-related neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
